4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that belongs to the isoquinoline alkaloid family Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the functionalization of the tetrahydroisoquinoline core. One common method is the multicomponent reaction, which improves atom economy, selectivity, and yield. For instance, the C(1)-functionalization of tetrahydroisoquinolines can be achieved via transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of the C(sp3)–H bond with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale multicomponent reactions or other environmentally friendly synthetic strategies. These methods aim to maximize yield and minimize waste, adhering to principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the tetrahydroisoquinoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential therapeutic effects against various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism depends on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its diverse biological activities.
2,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with similar structural features.
Uniqueness
4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,4,5-trimethyl-2,3-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-9-5-4-6-10-7-13-8-12(2,3)11(9)10/h4-6,13H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTPIOLOZAMDEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CNCC2(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80744839 |
Source
|
Record name | 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1268092-10-9 |
Source
|
Record name | 4,4,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80744839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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